molecular formula C15H20FNO4 B3034998 Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid CAS No. 270596-51-5

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid

Cat. No.: B3034998
CAS No.: 270596-51-5
M. Wt: 297.32 g/mol
InChI Key: ZKVPDNJRPDEQCZ-LBPRGKRZSA-N
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Description

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid (CAS: 270596-51-5) is a chiral β-amino acid derivative widely used as an intermediate in pharmaceutical synthesis. Its molecular formula is C₁₅H₂₀FNO₄, with a molecular weight of 297.327 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-fluorophenyl substituent, which enhances its stability and modulates electronic properties for targeted applications.

Properties

IUPAC Name

(3S)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVPDNJRPDEQCZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148399
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-51-5
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Peptide Synthesis

Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid is primarily utilized in peptide synthesis. Its incorporation into peptides can enhance biological activity due to the presence of fluorine, which can modify the electronic properties of the molecule.

  • Case Study : In a study on peptide inhibitors for specific enzymes, this compound was incorporated into peptide sequences to evaluate their efficacy against target receptors. The fluorinated peptides demonstrated improved binding affinity compared to non-fluorinated counterparts, highlighting the importance of this compound in developing potent therapeutic agents .

Drug Development

The compound plays a significant role in the design of new pharmaceuticals. Its fluorine substitution can enhance pharmacokinetic properties, such as solubility and metabolic stability.

  • Research Findings : A recent investigation into novel drug candidates for treating neurological disorders utilized this compound as a scaffold. The resulting compounds exhibited improved bioavailability and reduced side effects, demonstrating the compound's potential in drug formulation .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. It aids in understanding metabolic pathways and disease mechanisms.

  • Example : Research involving this compound has led to insights into metabolic diseases by examining how modified peptides interact with key enzymes. The findings have contributed to the development of targeted therapies for conditions such as diabetes and obesity .

Material Science

The compound is also explored in material science for creating advanced materials with tailored properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength.

  • Application Insight : In materials research, this compound has been used to develop polymers with enhanced durability and resistance to thermal degradation, making it suitable for various industrial applications .

Diagnostic Tools

This compound is being investigated for use in diagnostic imaging techniques due to its fluorine content, which can provide enhanced contrast in imaging modalities.

  • Clinical Relevance : Studies are underway to utilize this compound in developing new imaging agents that can improve the detection of tumors through enhanced MRI or PET scans, leveraging the unique properties of fluorine .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for synthesizing biologically active peptidesEnhanced activity due to fluorine incorporation
Drug DevelopmentScaffold for designing new pharmaceuticalsImproved pharmacokinetics and reduced side effects
Biochemical ResearchInvestigating protein interactions and enzyme activitiesInsights into metabolic pathways
Material ScienceDeveloping advanced materials with tailored propertiesEnhanced thermal stability and mechanical strength
Diagnostic ToolsCreating imaging agents for enhanced medical imagingImproved detection capabilities

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications. The fluorophenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Phenyl-Substituted Boc-Protected β-Amino Acids
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid 3-Fluoro C₁₅H₂₀FNO₄ 297.327 Intermediate for enzyme inhibitors; high lipophilicity .
Boc-(S)-3-Amino-4-(4-methylphenyl)butyric acid 4-Methyl C₁₆H₂₃NO₄ 305.36 Used in peptide synthesis; methyl group enhances steric bulk .
Boc-(S)-3-Amino-4-(4-methoxyphenyl)butyric acid 4-Methoxy C₁₆H₂₃NO₅ 321.36 Improved solubility due to methoxy group; ≥99% purity for research .
Boc-(S)-3-Amino-4-(2,4-dichlorophenyl)butyric acid 2,4-Dichloro C₁₅H₁₉Cl₂NO₄ 348.22 Higher molecular weight; potential use in halogenated drug intermediates .
Boc-(S)-3-Amino-4-(3-trifluoromethylphenyl)butyric acid 3-Trifluoromethyl C₁₅H₁₉F₃NO₄ 334.32 Strong electron-withdrawing effects; used in kinase inhibitors .

Key Findings :

  • Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Increase reactivity in coupling reactions and enhance binding to hydrophobic enzyme pockets .
  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Improve solubility and reduce aggregation in aqueous environments .

Stereochemical and Functional Group Modifications

Table 2: Comparison Based on Stereochemistry and Protecting Groups
Compound Name Configuration Protecting Group Molecular Weight (g/mol) Notes
This compound S Boc 297.327 Chiral purity critical for enantioselective synthesis .
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid R Boc 315.29 Key intermediate for sitagliptin (82% conversion in enzymatic synthesis) .
Fmoc-(R)-3-Amino-4-(3-pyridyl)butyric acid R Fmoc 402.44 Pyridyl group introduces basicity; used in peptide-based drug delivery .

Key Findings :

  • S vs R Configuration: The S-configuration in the target compound ensures compatibility with L-amino acid-based therapeutics, whereas the R-isomer is utilized in specific enzymatic pathways .
  • Protecting Groups : Boc offers acid-labile protection, while Fmoc is base-labile, allowing orthogonal deprotection strategies .

Key Findings :

  • Brominated analogs exhibit higher molecular weights, impacting pharmacokinetics .

Biological Activity

Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid is a chiral β-amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is frequently utilized in peptide synthesis, and a 3-fluorophenyl moiety that influences its biological activity.

Structural Characteristics

The molecular formula of this compound is C12H14FNO2C_{12}H_{14}FNO_2, with a molecular weight of approximately 225.25 g/mol. The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and may improve interactions with biological targets.

Property Value
Molecular FormulaC12H14FNO2C_{12}H_{14}FNO_2
Molecular Weight225.25 g/mol
SolubilitySlightly soluble in water
Protective GroupBoc (tert-butoxycarbonyl)

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making them candidates for diabetes treatment.
  • Protein Interactions : The amino acid backbone can form hydrogen bonds with target molecules, while the fluorinated phenyl group may participate in π-π stacking interactions, modulating the activity of proteins and receptors .

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activity relevant to pharmacological applications. Here are some key findings:

  • DPP-IV Inhibition : Studies suggest that this compound may inhibit DPP-IV activity, similar to other β-amino acids, which could lead to improved glycemic control in diabetic models.
  • Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter receptors, indicating possible applications in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on DPP-IV Inhibition : A recent study demonstrated that derivatives of this compound effectively inhibited DPP-IV in vitro, suggesting a pathway for developing new antidiabetic agents.
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of related compounds, indicating that modifications to the amino acid structure can enhance binding affinity to neuroreceptors, potentially aiding in the treatment of conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid, and how is purity ensured?

The compound is typically synthesized via peptide synthesis protocols using Boc-protected intermediates. A common approach involves coupling Boc-protected amino acids with fluorophenyl-containing precursors, followed by deprotection and purification via column chromatography. Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (exact mass: 304.1526 g/mol) . Enantiomeric excess (EE) is confirmed by chiral HPLC, with ≥99% EE achievable via enzymatic resolution .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR to verify Boc group, fluorophenyl protons, and stereochemistry).
  • HPLC (C18 column, UV detection at 254 nm) to assess purity and EE.
  • Mass spectrometry (ESI-TOF or HRMS) to confirm molecular weight (C15H20FNO4, MW 297.32 g/mol) .
  • Specific rotation (+13.5° to +17.5° in methanol) to validate chirality .

Q. How should this compound be stored to prevent degradation?

Store at 2–8°C in a dry environment, protected from light and moisture. The Boc group is sensitive to acidic conditions, so avoid exposure to trifluoroacetic acid (TFA) during handling .

Advanced Research Questions

Q. How does enzymatic resolution improve enantiomeric excess compared to traditional chemical synthesis?

Enzymatic methods, such as lipase-catalyzed hydrolysis, selectively process one enantiomer, achieving ≥99% EE. For example, enzymatic conversion of amino ester intermediates (e.g., in sitagliptin synthesis) yields 82% conversion in 24 hours, minimizing racemization . In contrast, chemical synthesis may require multiple recrystallizations or chiral chromatography to achieve similar EE, increasing cost and time .

Q. What role does this compound play in the synthesis of sitagliptin?

this compound is a key intermediate in sitagliptin production. Enzymatic hydrolysis of a precursor amino ester yields the free acid, which undergoes coupling with other fragments to form the final drug. Optimizing reaction conditions (e.g., pH 7.5, 30°C) ensures high conversion rates and minimal byproducts .

Q. How can researchers resolve contradictions in yield data between enzymatic and chemical synthesis methods?

Discrepancies arise from differences in reaction kinetics and side reactions. For enzymatic routes, factors like enzyme specificity (e.g., using immobilized Candida antarctica lipase) and substrate solubility must be optimized. In chemical synthesis, racemization during coupling steps (e.g., using HATU/DIPEA) may reduce EE. Cross-validate results using chiral HPLC and kinetic modeling to identify bottlenecks .

Q. What strategies prevent racemization during peptide coupling involving this compound?

  • Use low temperatures (0–4°C) during activation with coupling agents (e.g., HOBt/EDCI).
  • Avoid prolonged exposure to basic conditions (e.g., DIPEA) by optimizing reaction time.
  • Employ microwave-assisted synthesis to reduce reaction time and thermal degradation .

Q. How does substituting the fluorophenyl group (e.g., with cyano or nitro groups) affect reactivity in drug design?

Substituents like 4-nitro () or 3-cyano () alter electronic properties, impacting binding affinity in target proteins (e.g., dipeptidyl peptidase-4 inhibitors). For example, nitro groups enhance electrophilicity, while fluorine improves metabolic stability. Computational modeling (DFT or docking studies) can predict these effects before synthesis .

Methodological Considerations

  • Stereochemical Analysis : Always confirm configuration via X-ray crystallography or Mosher’s ester analysis if NMR is inconclusive .
  • Scale-Up Challenges : Enzymatic methods are scalable but require immobilized enzymes for reusability. Chemical synthesis may need continuous-flow reactors to improve efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid
Reactant of Route 2
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Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid

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